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Compound of Interest

2,3-Dihydro-1,4-benzodioxine-5-
Compound Name:
carbaldehyde

Cat. No.: B1586641

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is an aromatic aldehyde built upon the
privileged 2,3-dihydro-1,4-benzodioxine scaffold. This core structure is a cornerstone in
medicinal chemistry, appearing in a range of biologically active molecules and approved
pharmaceuticals.[1][2][3] Its utility stems from the rigid, yet conformationally defined, dioxine
ring fused to a benzene ring, which allows for precise spatial orientation of substituents to
interact with biological targets.[2] The aldehyde functional group at the 5-position serves as a
versatile chemical handle, enabling a multitude of synthetic transformations such as oxidation
to a carboxylic acid, reduction to an alcohol, or conversion into alkenes via Wittig-type
reactions.[4]

This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed
examination of the essential physical and chemical properties of 2,3-Dihydro-1,4-
benzodioxine-5-carbaldehyde. A thorough understanding of these characteristics is
paramount for its effective use in synthesis, purification, and the development of novel chemical
entities. We will delve into its core physicochemical data, spectroscopic signature, and the self-
validating experimental protocols required for its definitive characterization.

Core Physicochemical Properties

The physical properties of a compound govern its behavior in both reactive and non-reactive
environments. For a synthetic intermediate, properties like melting point and solubility are
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critical for practical handling, reaction setup, and purification strategy design. The melting point,
in particular, serves as an initial, rapid indicator of sample purity.

Property Value Source
CAS Number 29668-43-7 [5][6][71[8]
Molecular Formula CoHsOs3 516171
Molecular Weight 164.16 g/mol [516]1[7]

White to light yellow
Appearance _ [4][°]
solid/crystal powder

Melting Point 62 °C [5]
Boiling Point 283.6 £ 29.0 °C (Predicted) [5]
Density 1.262 + 0.06 g/cm3 (Predicted) [5]

Soluble in organic solvents
- such as DMF, Ethyl Acetate,
Solubility _ : [4110]
CHzClz; poorly soluble in

water.

These properties are foundational. For instance, the moderate melting point suggests the
compound is a stable solid at room temperature, simplifying storage and weighing. Its solubility
profile, inferred from synthetic procedures where it is extracted into ethyl acetate or purified
using dichloromethane, dictates the choice of solvents for reactions and chromatographic
purification.[4][10]

Caption: Molecular structure of the target compound.

Spectroscopic and Analytical Characterization: A
Self-Validating System

Confirming the identity and purity of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde requires
a multi-technique approach. Each method provides a piece of the structural puzzle, and
together they form a self-validating system that ensures trustworthiness in research outcomes.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure.

e 'H NMR: The proton NMR spectrum provides information on the number of different types of
protons and their connectivity. For this molecule, one would expect to see:

o A downfield singlet (6 9.5-10.5 ppm) characteristic of the aldehyde proton (-CHO).

o A series of multiplets or doublets in the aromatic region (& 6.8-7.5 ppm) corresponding to
the three protons on the benzene ring.

o Two multiplets, typically around & 4.2-4.4 ppm, corresponding to the four protons of the
ethylenedioxy (-O-CHz2-CH2-O-) bridge of the dioxine ring.[10]

e 13C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon
environments. Key expected signals include:

o A highly deshielded signal for the aldehyde carbonyl carbon (& 185-200 ppm).
o Signals in the aromatic region (6 110-160 ppm) for the six carbons of the benzene ring.
o Signals for the two methylene carbons of the dioxine ring (& 60-70 ppm).[10]

Causality Behind Experimental Choice: The distinct chemical shifts, particularly of the aldehyde
proton and carbon, provide unambiguous confirmation of this functional group. The integration
of the proton signals should correspond to the number of protons in each environment, offering
guantitative validation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at various frequencies.

o Key Absorptions:

o A strong, sharp absorption band around 1680-1715 cm~1 is the most definitive peak,
corresponding to the C=0 (carbonyl) stretch of the aromatic aldehyde.[11]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8142146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8142146/
https://www.tsijournals.com/articles/synthesis-and-characterization-of-novel-dialdehydes-based-on-sn2-reaction-of-aromatic-aldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Bands in the 2700-2900 cm~* region (often a pair) are characteristic of the C-H stretch of
the aldehyde.

o Strong absorptions around 1200-1300 cm~* and 1000-1100 cm~? are indicative of the C-O
(ether) stretches from the dioxine ring.

o Multiple bands in the 1450-1600 cm~1 region represent the C=C stretching vibrations
within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer structural information
through fragmentation patterns.

o Expected Data: High-resolution mass spectrometry (HRMS) should yield a molecular ion
peak [M]* or a protonated molecule [M+H]* that corresponds precisely to the calculated
exact mass of CoHsOs3 (164.0473 g/mol ).[12] The fragmentation pattern would likely show
losses related to the aldehyde group (e.g., loss of CO) and fragments characteristic of the
benzodioxine core.

Protocols for Characterization and Quality Control

To ensure scientific integrity, every batch of a research chemical must be validated. The
following protocols outline a robust workflow for the comprehensive characterization of 2,3-
Dihydro-1,4-benzodioxine-5-carbaldehyde.
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Experimental Workflow for Compound Characterization

Sample Received

Protocol 1: Melting Point
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Y

Protocol 2: Chromatographic Purity
(TLC & HPLC)

Purity > 98%?

Protocol 3: NMR Spectroscopy

(lH, 13C)

Protocol 4: Mass Spectrometry
(GIRYS))

Protocol 5: IR Spectroscopy

Structure Confirmed?

No
(Impurity or Wrong Compound)

QC Passed: Action: Repurify

Release for Use (e.g., Recrystallization, Column Chromatography)

Click to download full resolution via product page

Caption: A self-validating workflow for quality control.
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Protocol 1: Purity Assessment via High-Performance
Liquid Chromatography (HPLC)

o Expertise & Rationale: HPLC is the gold standard for quantitative purity assessment due to
its high resolution and sensitivity. An isocratic method is often sufficient for routine purity
checks, while a gradient method is superior for resolving closely related impurities.

o Methodology:

o Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of
acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile
phase.

o |nstrumentation:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle size).

» Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio
should be optimized to achieve a retention time of 3-7 minutes.

= Flow Rate: 1.0 mL/min.

» Detection: UV detector at 254 nm or at the absorbance maximum determined by a
photodiode array (PDA) detector.

= Injection Volume: 10 pL.

o Analysis: Integrate the peak area of the main component and any impurities. Purity is
expressed as the percentage of the main peak area relative to the total area of all peaks.

o Trustworthiness: The system is validated by running a blank (mobile phase only) to ensure
no system peaks interfere. The result should be reproducible across multiple injections.

Protocol 2: Structural Confirmation via NMR
Spectroscopy
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» Expertise & Rationale: This protocol provides definitive structural confirmation. Deuterated
chloroform (CDCIs) is a common choice of solvent due to its ability to dissolve a wide range
of organic compounds.

o Methodology:

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCls. If solubility
is an issue, DMSO-des can be used as an alternative.

o Instrumentation: A 400 MHz (or higher) NMR spectrometer.
o Data Acquisition:

» Acquire a standard *H NMR spectrum.

» Acquire a proton-decoupled 3C NMR spectrum.

o Data Processing: Process the spectra using appropriate software. Reference the spectra
to the residual solvent peak (CDCls: & 7.26 ppm for *H, & 77.16 ppm for 13C).

o Trustworthiness: The combination of *H and 13C data must be fully consistent with the
proposed structure. The chemical shifts, coupling patterns, and integrations must align with
theoretical predictions and data from related compounds.[10]

Conclusion

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a valuable building block whose effective
application hinges on a precise understanding of its physical properties. This guide has detailed
its core physicochemical characteristics and provided robust, field-proven protocols for its
comprehensive analysis. By employing this multi-faceted, self-validating approach to
characterization—combining chromatographic purity assessment with definitive spectroscopic
elucidation—researchers, scientists, and drug development professionals can proceed with
confidence in the integrity of their starting material, ensuring the reliability and reproducibility of
their scientific outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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